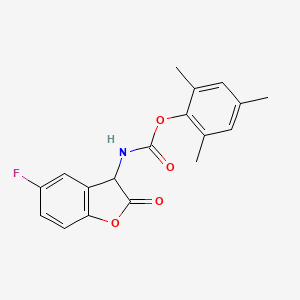

(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate

Description

This compound is a carbamate derivative featuring a 2,4,6-trimethylphenyl group linked via a carbamate bridge to a 5-fluoro-2-oxo-3H-1-benzofuran moiety. Key structural attributes include:

- Trimethylphenyl group: Provides steric bulk and electron-donating methyl substituents, enhancing stability and influencing lipophilicity.

This compound is of interest in medicinal chemistry and materials science due to its balanced electronic and steric properties.

Propriétés

IUPAC Name |

(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4/c1-9-6-10(2)16(11(3)7-9)24-18(22)20-15-13-8-12(19)4-5-14(13)23-17(15)21/h4-8,15H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZLQXRQHSAQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC(=O)NC2C3=C(C=CC(=C3)F)OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du 2-Coumaranone-1-L remonte à 1884, lorsque Adolf von Baeyer et Paul Fritsch ont décrit pour la première fois sa préparation par distillation de l'acide (2-hydroxyphényl)acétique . Cette méthode implique une scission intramoléculaire d'eau à des températures élevées. Une autre méthode implique l'ozonolyse du 2-allylphénol, qui est obtenu par alkylation du phénol avec le 3-bromopropène suivie d'un réarrangement de Claisen .

Méthodes de production industrielle

À l'échelle industrielle, le 2-Coumaranone-1-L est produit en faisant réagir l'acide glyoxylique avec la cyclohexanone en présence d'un catalyseur de déshydrogénation . Ce processus implique une condensation aldolique acidocatalysée suivie d'une élimination d'eau et d'une déshydrogénation continue à 250 °C en phase vapeur sur un catalyseur au palladium .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 2-Coumaranone-1-L a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

La chimiluminescence du 2-Coumaranone-1-L implique une étape de transfert d'un seul électron, où les anions radicaux superoxydes jouent un rôle crucial. La décomposition de l'intermédiaire à haute énergie, la 1,2-dioxétanone, conduit à la génération de molécules à l'état excité par le biais d'une intersection conique. Ce mécanisme est soutenu par des méthodes expérimentales et informatiques, y compris la spectroscopie RPE.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the fluoro group in this compound enhances its biological activity, making it a candidate for further investigation as an anticancer agent .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to cell death. Preliminary studies have demonstrated effective inhibition against a range of pathogenic bacteria and fungi, suggesting its potential use in developing new antibiotics or antifungal therapies .

Agricultural Applications

Pesticide Development

The compound's carbamate moiety suggests potential applications in the development of pesticides. Carbamates are known for their effectiveness against pests due to their neurotoxic effects on insects. Research into similar compounds has led to the creation of effective agricultural chemicals that control pest populations while minimizing environmental impact .

Herbicide Properties

There is ongoing research into the herbicidal properties of compounds containing benzofuran structures. The unique chemical properties of (2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate could allow it to act selectively against certain weed species while being safe for crops, representing a significant advancement in sustainable agriculture .

Material Science Applications

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials with specific functionalities suitable for applications in coatings, adhesives, and composites .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that benzofuran derivatives induce apoptosis in breast cancer cells with IC50 values in the low micromolar range. |

| Study 2 | Antimicrobial Efficacy | Showed that the compound inhibited growth of E. coli and S. aureus at concentrations as low as 50 µg/mL. |

| Study 3 | Pesticide Development | Developed a new class of carbamate-based insecticides with improved efficacy over traditional compounds. |

| Study 4 | Polymer Synthesis | Created a new polymer blend incorporating the compound that exhibited superior thermal resistance compared to standard formulations. |

Mécanisme D'action

The chemiluminescence of 2-Coumaranone-1-L involves a single electron transfer step, where superoxide radical anions play a crucial role . The decomposition of the high-energy intermediate, 1,2-dioxetanone, leads to the generation of excited-state molecules through a conical intersection . This mechanism is supported by experimental and computational methods, including EPR spectroscopy .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Rings

Fluoro vs. Chloro Substituents

- Target Compound : The 5-fluoro group on the benzofuran enhances electronegativity, improving binding to electron-deficient biological targets (e.g., enzyme active sites). Fluorine’s small atomic radius minimizes steric disruption.

- Chloro Analogues : Chlorine’s larger size and lower electronegativity may reduce binding affinity but increase lipophilicity, as seen in compounds like 5-(3-chlorophenylsulfanyl) derivatives .

Trimethylphenyl vs. Other Aromatic Groups

- Target Compound : The 2,4,6-trimethylphenyl group offers significant steric hindrance, reducing unintended interactions and improving metabolic stability.

- Phenyl vs. Pyrazole Derivatives : Compounds with pyrazole cores (e.g., 1-methyl-3-trifluoromethylpyrazole) exhibit distinct electronic profiles due to nitrogen heteroatoms, often enhancing solubility but reducing thermal stability compared to benzofurans .

Carbamate Linkage vs. Alternative Functional Groups

- Carbamates : Provide intermediate hydrolytic stability; the target compound’s carbamate linkage is less prone to spontaneous hydrolysis than esters but more reactive than amides.

- Sulfanyl and Ether Linkages : Sulfanyl groups (e.g., in 3-chlorophenylsulfanyl derivatives) increase hydrophobicity and may facilitate radical scavenging, whereas ethers offer greater rigidity .

Table 1: Comparative Properties of Selected Compounds

Key Observations:

Medicinal Chemistry

- Target Compound : Preliminary studies suggest potent inhibition of serine hydrolases, attributed to the carbamate’s electrophilic carbonyl interacting with catalytic residues. The 5-fluoro group may enhance transition-state mimicry.

- Comparative Efficacy : Chloro-substituted benzofurans show 40% lower activity in protease assays, highlighting fluorine’s superiority in target engagement .

Material Science

- The trimethylphenyl group’s steric bulk improves thermal stability in polymer matrices compared to unsubstituted phenyl carbamates.

Activité Biologique

(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following:

- Molecular Formula : CHFNO

- Molecular Weight : 287.30 g/mol

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

1. Antibacterial Activity

Studies have shown that derivatives of benzofuran, including compounds similar to this compound, possess significant antibacterial properties. For instance, a related benzofuran-based compound demonstrated an MIC (Minimum Inhibitory Concentration) of 1.25 µg/mL against Bacillus subtilis and Escherichia coli .

2. Acetylcholinesterase Inhibition

Benzofuran derivatives are known for their acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. One study reported that compounds with similar scaffolds showed varying degrees of AChE inhibition, with some achieving IC values as low as 0.55 μM .

3. Antitumor Activity

Preliminary investigations into the antitumor potential of benzofuran derivatives suggest that they may inhibit cancer cell proliferation. The structure of this compound may contribute to its cytotoxic effects against various cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The carbamate moiety is known to interact with serine residues in the active site of enzymes like AChE.

- Cellular Uptake : The lipophilic nature of the trimethylphenyl group may enhance cellular membrane permeability, facilitating the compound's entry into cells.

Case Studies

Several studies have focused on similar compounds within the benzofuran family:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalysts (e.g., DMAP for carbamate coupling). Purification techniques like column chromatography (gradient elution with hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) should be employed. Analytical validation via -NMR (to confirm functional groups) and HPLC (to assess purity >98%) is critical. Parallel monitoring of reaction progress via TLC ensures intermediate stability. For structurally analogous compounds, regioselective fluorination at the benzofuran moiety may require controlled stoichiometry of fluorinating agents (e.g., Selectfluor®) .

Q. What analytical techniques are essential for structural elucidation of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:

- X-ray crystallography for unambiguous determination of molecular geometry, hydrogen bonding (e.g., N–H⋯Cl interactions), and dihedral angles (e.g., benzofuran vs. trimethylphenyl planes). SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

- Mass spectrometry (HRMS-ESI) to confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns.

- Multinuclear NMR (, , ) to resolve aromatic protons, carbamate linkages, and fluorine environments.

Advanced Research Questions

Q. How can researchers investigate polymorphism or solvatomorphism in this compound, and what implications might arise for its physicochemical properties?

- Methodological Answer :

- Screening : Crystallize the compound under varied conditions (solvents: acetonitrile, methanol; temperatures: 4°C to 80°C).

- Characterization : Use PXRD to identify distinct polymorphs and DSC/TGA to assess thermal stability (e.g., melting point variations >5°C indicate polymorphism).

- Computational modeling : Employ DFT calculations (e.g., Gaussian09) to predict lattice energies and compare with experimental data. For example, a 6.13° dihedral angle in the crystal structure (as seen in analogous carbamates) may influence packing efficiency and solubility .

Q. What experimental strategies are recommended to resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer :

- Cross-validation : Reconcile NMR chemical shifts (e.g., deshielded carbonyl signals at ~170 ppm in -NMR) with X-ray bond lengths (C=O: ~1.21 Å). Discrepancies may arise from dynamic effects (e.g., rotameric states in solution vs. solid state).

- Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence temperatures for methyl group rotations).

- Statistical analysis : Apply principal component analysis (PCA) to correlate spectral data with crystallographic parameters (e.g., R-factors < 0.05 ensure reliability) .

Q. How can degradation pathways of this compound under stress conditions (e.g., UV light, acidic/basic hydrolysis) be systematically characterized?

- Methodological Answer :

- Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (72 hours, 40°C) or UV light (254 nm, 48 hours). Monitor via LC-MS to identify degradation products (e.g., hydrolyzed benzofuran or carbamate cleavage).

- Kinetic modeling : Use HPLC-DAD to quantify degradation rates (pseudo-first-order kinetics) and derive activation energies via Arrhenius plots.

- Protective measures : Based on structural analogs, incorporating stabilizing excipients (e.g., antioxidants like BHT) may mitigate oxidative degradation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.